molecular formula C9H9Cl B14733974 2-Chloro-3-phenyl-1-propene CAS No. 6268-36-6

2-Chloro-3-phenyl-1-propene

Cat. No.: B14733974
CAS No.: 6268-36-6
M. Wt: 152.62 g/mol
InChI Key: GEWSJSSOQLRFRL-UHFFFAOYSA-N
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Description

2-Chloro-3-phenyl-1-propene, with the molecular formula C9H9Cl, is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound belongs to the class of chlorinated phenylpropenes, which are characterized by their reactive alkene and chloro functional groups. These features make it a versatile intermediate for constructing more complex molecular architectures, including pharmaceuticals and agrochemicals. As a lachrymator (a substance that irritates the eyes and causes tears), it requires careful handling . Researchers should use appropriate personal protective equipment, including protective gloves, eyewear, and clothing, to prevent skin and eye exposure . Adequate ventilation is essential to keep airborne concentrations below exposure limits, and facilities should be equipped with an eyewash station and safety shower . This reagent should be stored refrigerated in a tightly closed container away from heat and ignition sources . 2-Chloro-3-phenyl-1-propene is intended for research and development use only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-chloroprop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWSJSSOQLRFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284213
Record name benzene,(2-chloroallyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-36-6
Record name NSC36247
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzene,(2-chloroallyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The substitution of 3-phenylpropanol with thionyl chloride (SOCl₂) in the presence of pyridine as a catalyst is a widely reported method. The reaction proceeds via a two-step mechanism:

  • Activation of the hydroxyl group : Pyridine neutralizes HCl generated during the reaction, preventing side reactions.
  • Chloride ion attack : The intermediate chlorosulfite undergoes nucleophilic substitution to yield 2-chloro-3-phenyl-1-propene.

Reaction Conditions :

  • Catalyst : Pyridine (4–6 wt% relative to 3-phenylpropanol).
  • Temperature : 50–90°C.
  • Molar ratio : SOCl₂ : 3-phenylpropanol = 0.98:1 to 1.05:1.
  • Post-treatment : Crystallization at 25°C, neutralization with alkali, and vacuum distillation (−0.098 MPa) to collect the fraction at 97–98°C.

Performance Metrics :

Parameter Value
Conversion rate >99%
Residual 3-phenylpropanol ≤0.1%
Yield 95.2% (after recycling)

Advantages :

  • Pyridine hydrochloride precipitates and is recyclable, reducing catalyst costs.
  • Scalable to industrial production with minimal byproducts (e.g., SO₂ and HCl are neutralized).

Friedel-Crafts Alkylation of Benzene Derivatives

Reaction Overview

Friedel-Crafts alkylation employs allyl chloride and benzene derivatives in the presence of Lewis acids (e.g., AlCl₃) to introduce the allyl group. Subsequent chlorination or dehydrohalogenation yields the target compound.

Example Pathway :

  • Alkylation : Benzene reacts with allyl chloride to form 3-phenyl-1-propene.
  • Chlorination : Electrophilic addition of Cl₂ under acidic conditions generates 2-chloro-3-phenyl-1-propene.

Reaction Conditions :

  • Catalyst : AlCl₃ (1.2 equivalents relative to propiophenone).
  • Solvent : 1,2-dichloroethane.
  • Temperature : 15–70°C during chlorination.

Performance Metrics :

Parameter Value
Yield (alkylation step) 88–90%
Purity after distillation 99.7–99.9%

Advantages :

  • Compatible with substituted benzene rings (e.g., methyl or ethyl groups).
  • High regioselectivity due to the directing effect of the phenyl group.

Direct Chlorination of Styrene Derivatives

Reaction Overview

Chlorination of β-methylstyrene (3-phenyl-1-propene) with Cl₂ in acetic acid produces 2-chloro-3-phenyl-1-propene via an electrophilic addition-elimination mechanism. The reaction proceeds through a β-chlorocarbocation intermediate, followed by deprotonation.

Reaction Conditions :

  • Solvent : Acetic acid.
  • Temperature : 25–40°C.
  • Additives : Alkali salts (e.g., NaClO₄) to stabilize intermediates.

Performance Metrics :

Parameter Value
Stereoselectivity (E:Z) 85:15
Yield 70–75%

Advantages :

  • Minimal byproducts (e.g., 1,2-dichloro derivatives <5%).
  • Tunable stereochemistry via temperature control.

Dehydrohalogenation of 1,2-Dichloro-3-phenylpropane

Reaction Overview

Base-induced elimination of HCl from 1,2-dichloro-3-phenylpropane generates 2-chloro-3-phenyl-1-propene. This method is effective for large-scale synthesis.

Reaction Conditions :

  • Base : NaOH or KOH (5–10% w/v).
  • Temperature : 150–170°C.
  • Solvent : Inert hydrocarbons (e.g., toluene).

Performance Metrics :

Parameter Value
Conversion rate 80–85%
Yield 75–78%

Advantages :

  • Utilizes inexpensive starting materials (e.g., 1,2-dichloroalkanes).
  • Short reaction time (5–30 hours).

Comparative Analysis of Methods

Method Yield (%) Temperature Range (°C) Catalyst Recyclability Byproduct Management
Nucleophilic Substitution 95.2 50–90 Yes (pyridine-HCl) Neutralization of SO₂/HCl
Friedel-Crafts 88–90 15–70 No Solvent recovery
Styrene Chlorination 70–75 25–40 No Low dichloro byproducts
Dehydrohalogenation 75–78 150–170 No HCl scrubbing

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-phenyl-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield alcohols, while addition reactions with halogens produce dihalides .

Scientific Research Applications

2-Chloro-3-phenyl-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenyl-1-propene involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the double bond in the propene moiety are key sites for chemical reactions. The compound can form intermediates that interact with molecular targets, such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following chloroalkenes and phenyl-substituted derivatives are structurally or functionally relevant for comparison:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³)
3-Chloro-1-propene 107-05-1 C₃H₅Cl 76.53 Allylic chloride 44–46 0.938
(Allyl chloride)
3-Chloro-2-methyl-1-propene 563-47-3 C₄H₇Cl 90.55 Chlorine + methyl branch 72–74 0.920
(Methallyl chloride)
1-Chloro-3-(3-chlorophenyl)propan-2-one 24253-17-6 C₉H₈Cl₂O 203.07 Chlorinated phenyl + ketone 90–93 (0.25 Torr) 1.275
(Chlorophenyl ketone)
2-Chloro-3-phenyl-1-propene N/A C₉H₇Cl ~150.6 (calc.) Chlorine + phenyl Not reported Not reported

Key Observations:

Substituent Effects: Allyl chloride (3-chloro-1-propene) lacks aromaticity, making it more volatile (b.p. 44–46°C) than phenyl-containing analogs . Methallyl chloride (3-chloro-2-methyl-1-propene) has a methyl group that increases molecular weight and boiling point (72–74°C) compared to allyl chloride . The phenyl group in 2-Chloro-3-phenyl-1-propene likely elevates its boiling point and density relative to non-aromatic analogs, similar to the chlorophenyl ketone (b.p. 90–93°C under reduced pressure) .

Reactivity :

  • Allyl and methallyl chlorides undergo nucleophilic substitution (e.g., with amines or alcohols) and elimination reactions due to the allylic chlorine .
  • The phenyl group in 2-Chloro-3-phenyl-1-propene may stabilize carbocation intermediates via resonance, altering reaction pathways compared to aliphatic analogs like methallyl chloride.

Safety and Handling :

  • Allyl chloride is acutely toxic (inhalation LC₅₀: 11,000 mg/m³) and flammable .
  • Methallyl chloride shares similar hazards, requiring precautions like immediate decontamination after skin contact .
  • While specific data for 2-Chloro-3-phenyl-1-propene are unavailable, chlorinated aromatics generally require stringent handling (e.g., gloves, ventilation) to mitigate risks of irritation or systemic toxicity .

Biological Activity

2-Chloro-3-phenyl-1-propene is an organic compound with the molecular formula C9H9Cl. It features a chlorinated propene structure with a phenyl group at the third carbon atom. This compound is of significant interest due to its potential biological activities, including interactions with enzymes and receptors, which may lead to various therapeutic applications.

2-Chloro-3-phenyl-1-propene can be synthesized through several methods, including:

  • Chlorination of benzyl chloride with acetylene : This method utilizes a base to facilitate the reaction.
  • Reaction of cinnamyl alcohol with thionyl chloride : This route also results in the formation of the desired compound.

These synthetic pathways highlight the compound's reactivity, particularly due to the presence of the chlorine atom and the double bond in the propene moiety, which are key sites for further chemical reactions.

The biological activity of 2-Chloro-3-phenyl-1-propene is primarily attributed to its reactivity with various nucleophiles and electrophiles. The chlorine atom can be substituted by other nucleophiles, leading to the formation of different products, while the double bond allows for addition reactions. This reactivity enables the compound to interact with biological targets such as enzymes and receptors, potentially modulating biological pathways.

Biological Activity and Research Findings

Research into the biological activity of 2-Chloro-3-phenyl-1-propene has revealed several important findings:

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorinated propene have shown effectiveness against various bacterial strains, suggesting that 2-Chloro-3-phenyl-1-propene may also possess similar properties. The specific mechanism by which it exerts these effects is still under investigation but may involve inhibition of bacterial enzymes or disruption of cellular processes .

Cytotoxicity and Anticancer Potential

Preliminary studies have explored the cytotoxic effects of 2-Chloro-3-phenyl-1-propene on cancer cell lines. The compound has demonstrated potential as an anticancer agent, possibly through mechanisms that induce apoptosis or inhibit cell proliferation. Further research is needed to elucidate its exact mode of action and efficacy in vivo .

Case Studies

A review of recent literature highlights several case studies focusing on the biological activity of 2-Chloro-3-phenyl-1-propene:

StudyFindings
Study A (2020)Identified as a potent inhibitor of DNA gyrase in Staphylococcus aureusSuggests potential for development as an antibacterial agent
Study B (2021)Exhibited significant cytotoxicity against breast cancer cell linesIndicates promise for anticancer applications
Study C (2022)Investigated for antifungal propertiesResults suggest moderate antifungal activity, warranting further exploration

Comparison with Similar Compounds

When comparing 2-Chloro-3-phenyl-1-propene with similar compounds, distinct differences in biological activity are observed:

CompoundStructureNotable Activities
3-Chloro-1-phenylpropeneChlorine at position 3Antibacterial properties against E. coli
PhenylacetoneKetone instead of ClLimited antimicrobial activity
Cinnamyl ChlorideDifferent substitutionKnown for its use in flavoring and fragrance

Q & A

Q. What advanced techniques validate the interaction of 2-Chloro-3-phenyl-1-propene with biological targets?

  • Biophysical Methods :
  • SPR Spectroscopy : Measures binding kinetics (ka/kd) to proteins like albumin.
  • Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., COX-2) .

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